molecular formula C11H17N3OS B13936852 1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one

1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one

Katalognummer: B13936852
Molekulargewicht: 239.34 g/mol
InChI-Schlüssel: PLQYNFCLDJYGTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]-2,2-dimethyl-1-propanone is a complex organic compound featuring a thiazole ring, an amino group, and a propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]-2,2-dimethyl-1-propanone typically involves multi-step organic reactions. One common method includes the reaction of 2-propen-1-ylamine with a thiazole derivative under controlled conditions to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]-2,2-dimethyl-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-[4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]-2,2-dimethyl-1-propanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]-2,2-dimethyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[4-Amino-2-(2-propen-1-ylamino)-5-thiazolyl]-2,2-dimethyl-1-propanone stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H17N3OS

Molekulargewicht

239.34 g/mol

IUPAC-Name

1-[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H17N3OS/c1-5-6-13-10-14-9(12)7(16-10)8(15)11(2,3)4/h5H,1,6,12H2,2-4H3,(H,13,14)

InChI-Schlüssel

PLQYNFCLDJYGTQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C1=C(N=C(S1)NCC=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.